molecular formula C32H66N2 B11966789 1,4-Ditetradecylpiperazine CAS No. 2915-93-7

1,4-Ditetradecylpiperazine

Cat. No.: B11966789
CAS No.: 2915-93-7
M. Wt: 478.9 g/mol
InChI Key: HXSBXHYOBDPSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Ditetradecylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The compound this compound is distinguished by the presence of two tetradecyl (C14H29) chains attached to the nitrogen atoms in the piperazine ring. This structure imparts unique physical and chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Ditetradecylpiperazine can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

1,4-Ditetradecylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,4-Ditetradecylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tetradecyl chains enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1,4-Ditetradecylpiperazine can be compared with other piperazine derivatives, such as:

Uniqueness: this compound is unique due to its long tetradecyl chains, which impart distinct physical and chemical properties, such as increased lipophilicity and potential for membrane interactions. This makes it particularly valuable in applications requiring amphiphilic molecules .

Properties

CAS No.

2915-93-7

Molecular Formula

C32H66N2

Molecular Weight

478.9 g/mol

IUPAC Name

1,4-di(tetradecyl)piperazine

InChI

InChI=1S/C32H66N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29-31-34(32-30-33)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

HXSBXHYOBDPSOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1CCN(CC1)CCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.